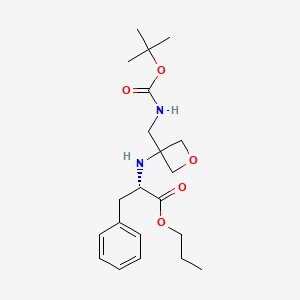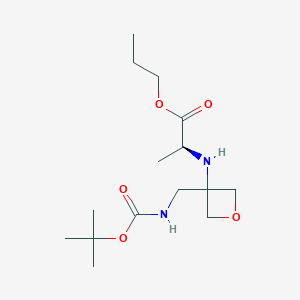
propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate is a synthetic compound that features a tert-butoxycarbonyl-protected amino group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate typically involves multiple steps, starting from readily available starting materials. One common approach is to first protect the amino group of L-alanine using tert-butoxycarbonyl (Boc) protection. This is followed by the formation of the oxetane ring through cyclization reactions. The final step involves esterification with propyl alcohol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can target the ester or oxetane ring, leading to different products.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can yield oxetane-3-ol derivatives, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in various biochemical reactions. The oxetane ring provides rigidity to the molecule, influencing its binding affinity and specificity towards target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-prolinate
- Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valinate
Uniqueness
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate is unique due to its combination of an oxetane ring and a Boc-protected amino group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a distinct balance of rigidity and flexibility, which can be advantageous in designing molecules with specific biological activities.
Properties
IUPAC Name |
propyl (2S)-2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-6-7-21-12(18)11(2)17-15(9-20-10-15)8-16-13(19)22-14(3,4)5/h11,17H,6-10H2,1-5H3,(H,16,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXRDWXJSROMBJ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)NC1(COC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)[C@H](C)NC1(COC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8050434.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B8050435.png)
![Tert-butyl ((4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B8050454.png)
![tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B8050462.png)
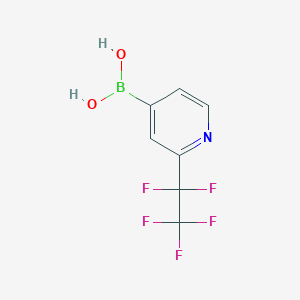
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050473.png)
![(S)-6-benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050478.png)
![(S)-6-phenyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050482.png)
![(S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050483.png)
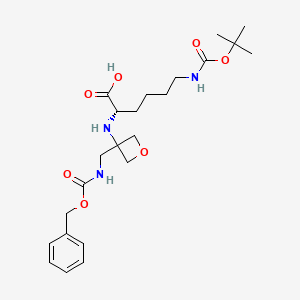
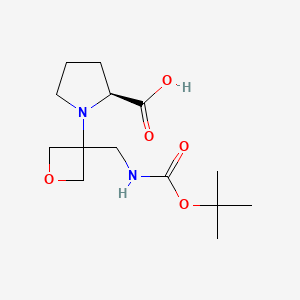
![(2S)-2-[3-[(tert-Butoxycarbonylamino)methyl]oxetane-3-ylamino]-3-methylbutyric acid propyl ester](/img/structure/B8050515.png)

